5-Bromo-N-methoxy-N-methylthiophene-2-carboxamide
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Overview
Description
5-Bromo-N-methoxy-N-methylthiophene-2-carboxamide is a chemical compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.11 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-methoxy-N-methylthiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method includes the following steps:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methoxy-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki, Heck, or Sonogashira coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as DMF (dimethylformamide).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dihydrothiophene derivatives.
Scientific Research Applications
5-Bromo-N-methoxy-N-methylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N-methoxy-N-methylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-methoxy-N-methylnicotinamide: Similar structure but with a nicotinamide core instead of thiophene.
5-Bromo-4-N,N-dimethylamino-2-methoxypyrimidine: Contains a pyrimidine ring instead of thiophene.
4-Bromo-N(1),N(3)-dimethyl-1,3-benzenedisulfonamide: Features a benzene ring with sulfonamide groups.
Uniqueness
5-Bromo-N-methoxy-N-methylthiophene-2-carboxamide is unique due to its thiophene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the development of new materials and bioactive compounds, offering different reactivity and interaction profiles compared to its analogs.
Properties
Molecular Formula |
C7H8BrNO2S |
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Molecular Weight |
250.12 g/mol |
IUPAC Name |
5-bromo-N-methoxy-N-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C7H8BrNO2S/c1-9(11-2)7(10)5-3-4-6(8)12-5/h3-4H,1-2H3 |
InChI Key |
NULFTZUWYYNLDO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=C(S1)Br)OC |
Origin of Product |
United States |
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